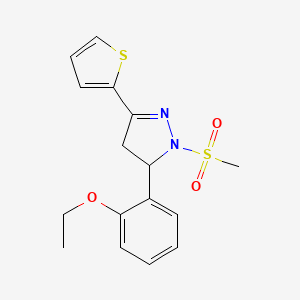

5-(2-ethoxyphenyl)-1-methanesulfonyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole

Description

This compound belongs to the 4,5-dihydro-1H-pyrazole class, characterized by a five-membered dihydropyrazole core substituted with a 2-ethoxyphenyl group at position 5, a methanesulfonyl group at position 1, and a thiophen-2-yl moiety at position 2.

Propriétés

IUPAC Name |

3-(2-ethoxyphenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S2/c1-3-21-15-8-5-4-7-12(15)14-11-13(16-9-6-10-22-16)17-18(14)23(2,19)20/h4-10,14H,3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQLJNBVMLWXPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-ethoxyphenyl)-1-methanesulfonyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved by the condensation of a hydrazine derivative with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the ethoxyphenyl group: This step often involves a nucleophilic aromatic substitution reaction where an ethoxyphenyl halide reacts with the pyrazole intermediate.

Attachment of the methanesulfonyl group: This can be done through sulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine.

Incorporation of the thiophenyl group: This step may involve a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophenyl boronic acid reacts with a halogenated pyrazole intermediate in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

5-(2-ethoxyphenyl)-1-methanesulfonyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Corresponding substituted pyrazoles.

Applications De Recherche Scientifique

5-(2-ethoxyphenyl)-1-methanesulfonyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole has several applications in scientific research:

Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its unique structural features.

Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mécanisme D'action

The mechanism of action of 5-(2-ethoxyphenyl)-1-methanesulfonyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the methanesulfonyl group can enhance its binding affinity and specificity towards certain biological targets.

Comparaison Avec Des Composés Similaires

Substituent Variations and Electronic Effects

The table below highlights key analogs and their substituent differences:

Key Observations :

- Methanesulfonyl vs. Phenylsulfonyl : The methanesulfonyl group (target compound) enhances solubility and electron-withdrawing effects compared to bulkier phenylsulfonyl analogs (e.g., compound in ).

- Thiophen-2-yl vs.

- Ethoxyphenyl vs. Fluorophenyl : The ethoxy group (target) increases lipophilicity compared to fluorophenyl (electron-withdrawing) analogs, affecting membrane permeability .

Structural and Crystallographic Insights

Activité Biologique

5-(2-ethoxyphenyl)-1-methanesulfonyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential pharmacological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anti-bacterial, and anti-cancer properties, supported by various research findings and case studies.

Chemical Structure

The compound's structure features a pyrazole ring substituted with an ethoxyphenyl group and a thiophenyl moiety, contributing to its biological activity. The presence of the methanesulfonyl group enhances its solubility and bioavailability.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. A study demonstrated that compounds similar to 5-(2-ethoxyphenyl)-1-methanesulfonyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole showed notable inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a related compound was found to inhibit TNF-α by up to 85% at a concentration of 10 µM, compared to dexamethasone which inhibited TNF-α by 76% at 1 µM .

2. Anti-bacterial Activity

The compound has also been evaluated for its antibacterial properties. Studies have shown that pyrazole derivatives can effectively inhibit the growth of various bacterial strains, including E. coli and S. aureus. A specific derivative exhibited good activity against these pathogens, suggesting that modifications in the pyrazole structure can enhance antibacterial efficacy .

3. Anti-cancer Activity

Pyrazole derivatives are recognized for their potential as anti-cancer agents. They have been reported to inhibit key cancer-related enzymes such as BRAF(V600E) and EGFR, which are crucial in tumor progression. The compound's structure allows it to interact with these targets effectively, leading to decreased cell proliferation in cancer cell lines .

Case Studies

Several studies have focused on the biological activity of pyrazole derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.